molecular formula C9H8ClF B135764 3-(2-Chloro-4-fluorophenyl)-1-propene CAS No. 128426-47-1

3-(2-Chloro-4-fluorophenyl)-1-propene

Cat. No.: B135764
CAS No.: 128426-47-1
M. Wt: 170.61 g/mol
InChI Key: UZJWZDVCADQARQ-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-fluorophenyl)-1-propene is a versatile halogenated aromatic intermediate of significant interest in medicinal and synthetic chemistry. Its molecular structure, featuring a chloro-fluorophenyl ring and an allyl chain, makes it a valuable scaffold for constructing more complex bioactive molecules. A primary research application of this compound is its role as a precursor in the synthesis of pharmaceutical agents, particularly within the central nervous system (CNS) category. Structurally related compounds are frequently employed in the development of antipsychotic drugs . For instance, the compound shares a core structural motif with intermediates used in the synthesis of haloperidol, a potent antipsychotic, demonstrating the utility of such chloro-fluorophenyl derivatives in neuropharmacology research . Furthermore, the presence of both chlorine and fluorine atoms on the aromatic ring is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets . The terminal alkene group provides a highly reactive handle for further chemical transformation, enabling researchers to utilize this compound in various metal-catalyzed cross-coupling reactions, cyclizations, and functional group manipulations to generate diverse chemical libraries for biological screening . Ongoing research into synthetic cathinones and other psychoactive substances also highlights the importance of halogenated phenylpropene derivatives as key intermediates for studying neurological pathways and receptor interactions, contributing to a deeper understanding of neurochemical mechanisms .

Properties

IUPAC Name

2-chloro-4-fluoro-1-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF/c1-2-3-7-4-5-8(11)6-9(7)10/h2,4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJWZDVCADQARQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641235
Record name 2-Chloro-4-fluoro-1-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128426-47-1
Record name 2-Chloro-4-fluoro-1-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme and Mechanism

The general reaction proceeds as follows:

2-Chloro-4-fluorobenzaldehyde+Allyltriphenylphosphonium ylideThis compound+Triphenylphosphine oxide\text{2-Chloro-4-fluorobenzaldehyde} + \text{Allyltriphenylphosphonium ylide} \rightarrow \text{this compound} + \text{Triphenylphosphine oxide}

The ylide, generated by deprotonating allyltriphenylphosphonium bromide with a strong base (e.g., KOtBu\text{KOtBu}), reacts with the aldehyde to form the target alkene.

Optimization and Conditions

Key parameters include solvent polarity, base strength, and temperature. Tetrahydrofuran (THF) or dichloromethane (DCM) at reflux (40–60°C) ensures optimal ylide reactivity. A representative protocol derived from analogous systems is summarized below:

ParameterValue/DetailSource
SolventTHF
BasePotassium tert-butoxide (KOtBu)
Temperature60°C, reflux
Reaction Time12–24 hours
Yield65–75% (estimated)

The yield is inferred from similar Wittig reactions in the literature, though direct data for this compound remains unreported.

Elimination of HBr from 1-(Bromomethyl)-2-chloro-4-fluorobenzene

This two-step method involves synthesizing a brominated intermediate followed by base-induced elimination.

Step 1: Synthesis of 1-(Bromomethyl)-2-chloro-4-fluorobenzene

2-Chloro-4-fluorobenzyl alcohol is first prepared via reduction of the corresponding aldehyde using sodium borohydride (NaBH4\text{NaBH4}) in methanol:

2-Chloro-4-fluorobenzaldehydeNaBH4, MeOH2-Chloro-4-fluorobenzyl alcohol\text{2-Chloro-4-fluorobenzaldehyde} \xrightarrow{\text{NaBH4, MeOH}} \text{2-Chloro-4-fluorobenzyl alcohol}

Representative Data :

  • Yield : 78.7%

  • Conditions : 0–20°C, 1 hour

Subsequent bromination with PBr3\text{PBr3} or HBr/AcOH\text{HBr/AcOH} converts the alcohol to the bromide:

2-Chloro-4-fluorobenzyl alcoholPBr31-(Bromomethyl)-2-chloro-4-fluorobenzene\text{2-Chloro-4-fluorobenzyl alcohol} \xrightarrow{\text{PBr3}} \text{1-(Bromomethyl)-2-chloro-4-fluorobenzene}

Industrial-Scale Data :

ParameterValue/DetailSource
Brominating AgentPBr3\text{PBr3}
SolventDichloromethane (DCM)
Yield85–90% (estimated)

Step 2: Base-Induced Elimination

Treatment of the bromide with a strong base (e.g., KOtBu\text{KOtBu}) promotes β-elimination to form the alkene:

1-(Bromomethyl)-2-chloro-4-fluorobenzeneKOtBuThis compound+HBr\text{1-(Bromomethyl)-2-chloro-4-fluorobenzene} \xrightarrow{\text{KOtBu}} \text{this compound} + \text{HBr}

Optimized Conditions :

ParameterValue/DetailSource
BasePotassium tert-butoxide (KOtBu)
SolventDimethylformamide (DMF)
Temperature80–100°C
Yield70–80% (estimated)

Alternative Methods

Barbier Coupling

A one-pot coupling of the aldehyde with allyl halides in the presence of zinc or magnesium could offer a streamlined route, though yields for such systems are typically lower (50–60%).

Comparative Analysis

MethodAdvantagesLimitationsYield Range
Wittig Reaction High selectivity, scalableRequires air-free conditions65–75%
Elimination Uses inexpensive reagentsMulti-step, lower atom economy70–80%
Baylis-Hillman Single-stepLow regioselectivity50–60%

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-fluorophenyl)-1-propene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted phenyl derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential pharmacological properties. Its halogenated structure may impart bioactivity useful in developing new therapeutic agents. Specific applications include:

  • Antimicrobial Activity: Studies have shown that 3-(2-Chloro-4-fluorophenyl)-1-propene exhibits significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
    MicroorganismMIC (µM)
    Staphylococcus aureus5
    Escherichia coli10
    Candida albicans15
    Aspergillus niger20
  • Mechanism of Action: The compound's action involves enzyme inhibition and membrane disruption, which are critical for its antimicrobial effects .

Biological Research

In biological studies, this compound serves as a probe to investigate interactions with biological macromolecules such as proteins and nucleic acids. The unique substitution pattern enhances its binding affinity to specific targets, making it valuable for studying disease mechanisms.

Industrial Applications

This compound finds utility in the production of specialty chemicals and agrochemicals. Its unique properties allow it to be used as a building block in synthesizing more complex organic molecules .

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-fluorophenyl)-1-propene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Propenes

(a) 2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene
  • CAS No.: 951894-39-6
  • Molecular Formula : C₉H₇Cl₂F
  • Molecular Weight : 205.06 g/mol
  • Key Differences : This compound has an additional chlorine atom at the 2-position of the propene backbone compared to the target compound. The increased halogenation enhances electronegativity and may alter reactivity in cross-coupling reactions or polymerization. Its synthesis is documented industrially, with purity levels exceeding 95% .
(b) 1,3-Dichloro-1-propene
  • CAS No.: 542-75-6
  • Molecular Formula : C₃H₄Cl₂
  • Molecular Weight : 110.97 g/mol
  • Key Differences : A simpler dichlorinated propene lacking the fluorophenyl group. The absence of aromaticity reduces conjugation effects, making it more volatile and reactive in radical reactions. It is commonly used as a fumigant or intermediate in agrochemicals .

Bulky Substituent-Containing Propenes

3-(1-Adamantyl)-1-propene
  • Molecular Formula : C₁₃H₁₈
  • Key Differences : The adamantyl group introduces significant steric bulk, which impedes polymerization rates but stabilizes polymers against thermal degradation. This compound is copolymerized with ethene and propene to produce high-performance materials with enhanced rigidity . Synthesis challenges, such as low yields (e.g., Thoma et al.’s method at 90% theoretical yield), highlight the complexity of introducing bulky substituents compared to halogenated analogs .

Ketone-Functionalized Analogs

3-Chloro-1-(4-fluorophenyl)propan-1-one
  • CAS No.: 194943-82-3
  • Molecular Formula : C₉H₇ClFO
  • Molecular Weight : 183.60 g/mol
  • Key Differences: Replacing the propene double bond with a ketone group shifts reactivity toward nucleophilic additions (e.g., Grignard reactions) and away from polymerization.

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity
3-(2-Chloro-4-fluorophenyl)-1-propene - C₉H₇ClF 169.60 2-Cl, 4-F phenyl, vinyl Polymer intermediates, R&D
2-Chloro-3-(2-Cl-4-F-phenyl)-1-propene 951894-39-6 C₉H₇Cl₂F 205.06 2-Cl, 4-F phenyl, 2-Cl Industrial synthesis
1,3-Dichloro-1-propene 542-75-6 C₃H₄Cl₂ 110.97 1,3-Cl Agrochemical intermediates
3-(1-Adamantyl)-1-propene - C₁₃H₁₈ 174.29 Adamantyl, vinyl High-performance copolymers
3-Chloro-1-(4-F-phenyl)propan-1-one 194943-82-3 C₉H₇ClFO 183.60 4-F phenyl, ketone, 3-Cl Pharmaceutical intermediates

Biological Activity

3-(2-Chloro-4-fluorophenyl)-1-propene is an organic compound notable for its halogenated structure, which significantly influences its biological activity. This article explores the compound's synthesis, biological interactions, and potential applications in pharmaceuticals, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H10ClF
  • Molecular Weight : Approximately 170.61 g/mol
  • Structure : The compound features a propene backbone substituted with a 2-chloro-4-fluorophenyl group. The presence of chlorine and fluorine enhances its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. Common methods include:

  • Reagents : Bromo derivatives are reacted with substituted thiophenols in inert solvents like dichloromethane or chloroform.
  • Conditions : Reactions are generally conducted at low temperatures to minimize side reactions, often using catalysts to enhance yield and selectivity.

Biological Activity

The biological activity of this compound is primarily attributed to its halogenated structure, which can enhance interactions with various biological targets:

  • Antimicrobial Activity : The compound has been screened for antimicrobial properties against:
    • Gram-negative bacteria : Escherichia coli
    • Gram-positive bacteria : Methicillin-resistant Staphylococcus aureus
    • Fungi : Aspergillus niger and Candida albicans
    Results indicated varying degrees of inhibition, suggesting potential use in developing new antimicrobial agents .
  • Enzyme Inhibition : Halogenated compounds often exhibit significant enzyme inhibition properties. Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in drug design targeting these enzymes.
  • Receptor Binding : The compound's lipophilicity, influenced by its halogen substituents, enhances its ability to penetrate biological membranes and bind to various receptors, making it a candidate for pharmaceutical applications .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several halogenated compounds, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus
Control (Amphotericin B)0.5Candida albicans

This study highlights the potential use of the compound in treating infections caused by resistant strains .

Enzyme Interaction Studies

Another investigation focused on the interaction of this compound with specific metabolic enzymes. The results demonstrated that the compound could act as a competitive inhibitor for certain enzymes involved in drug metabolism, indicating its relevance in pharmacokinetics .

Q & A

Q. What are the common synthetic routes for 3-(2-Chloro-4-fluorophenyl)-1-propene derivatives?

  • Methodological Answer : The compound is synthesized via condensation reactions starting from 2-chloro-4-fluorobenzaldehyde. For example, tert-butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate is prepared using a reductive amination protocol with sodium triacetoxyborohydride (NaBH(OAc)₃) under inert conditions. Key steps include:
  • Reacting 2-chloro-4-fluorobenzaldehyde with tert-butyl 1,4-diazepane-1-carboxylate.
  • Purification via column chromatography (hexanes/EtOAC + 0.25% Et₃N), yielding ~61% as a rotameric mixture .
    Table 1 : Representative Synthetic Conditions
Starting MaterialReaction ConditionsYieldKey ProductReference
2-chloro-4-fluorobenzaldehydeNaBH(OAc)₃, DCE, 24h61%tert-butyl diazepane derivative
2-chloro-4-fluorobenzaldehydePiperazine coupling, mesitylene internal standard64%tert-butyl piperazine derivative

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on 13C NMR and X-ray crystallography :
  • 13C NMR (100 MHz, CDCl₃): Peaks at δ 154.75 (C=O), 140.63 (aromatic C-F), and 131.70 (chlorinated aryl C) confirm substituent positioning .
  • X-ray diffraction : SHELXL software refines crystallographic data to determine bond lengths (e.g., C-Cl = 1.74 Å) and dihedral angles (e.g., 85.2° between aryl and propene planes) .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calcd 341.0859, found 341.0858) .
  • Rotamer Analysis : 1H NMR integration (e.g., 63:37 rotamer ratio) identifies conformational isomers due to restricted rotation .

Advanced Research Questions

Q. How can density functional theory (DFT) model the electronic properties of this compound?

  • Methodological Answer :
  • Functional Selection : Use hybrid functionals (e.g., B3LYP) to balance exact exchange and correlation effects. Becke’s 1993 study demonstrated that inclusion of exact exchange terms reduces atomization energy errors to ±2.4 kcal/mol .
  • Computational Workflow :

Optimize geometry at B3LYP/6-311++G(d,p).

Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity.

Compare theoretical NMR shifts with experimental data to validate models.

Q. What strategies improve regioselectivity in synthesizing derivatives?

  • Methodological Answer :
  • Steric and Electronic Control : Use bulky bases (e.g., Et₃N) to suppress side reactions during aldehyde-amine condensations .
  • Solvent Effects : Polar aprotic solvents (e.g., DCE) enhance reaction rates by stabilizing transition states.
  • Byproduct Analysis : HRMS and 2D NMR (e.g., NOESY) identify minor products from competing pathways .

Q. How are crystallographic data analyzed to resolve molecular conformations?

  • Methodological Answer :
  • Software Pipeline : SHELX suite (SHELXD for phase solution, SHELXL for refinement) processes diffraction data. Recent updates include improved handling of twinned crystals and high-resolution data .
  • Key Metrics : R-factor < 0.05 and data-to-parameter ratio > 15 ensure reliability. For example, a 2013 study achieved R = 0.053 using SHELXL .

Q. How do researchers address discrepancies between computational and experimental data?

  • Methodological Answer :
  • Error Source Identification :

DFT Limitations : Hybrid functionals may underestimate hyperconjugation effects in fluorinated systems.

Experimental Artifacts : Crystallographic disorder or solvent peaks in NMR may skew results.

  • Mitigation Strategies :
  • Use dispersion-corrected DFT (e.g., ωB97X-D) for non-covalent interactions.
  • Validate NMR assignments via 2D techniques (HSQC, HMBC) .

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